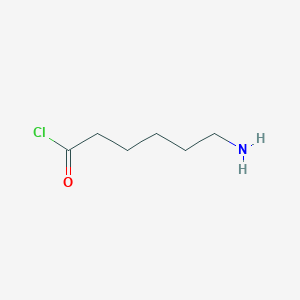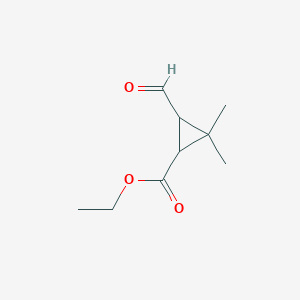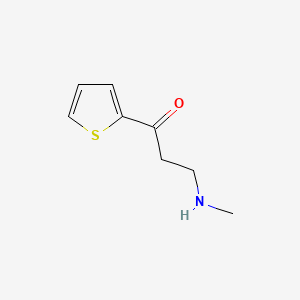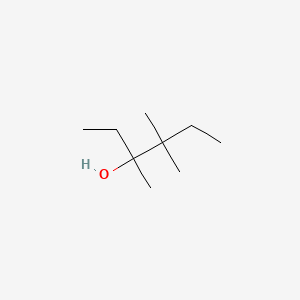
2-Hydroxy-3-methoxy-2-methylpropanoic acid
Descripción general
Descripción
2-Hydroxy-3-methoxy-2-methylpropanoic acid is a chemical compound with the molecular formula C5H10O4 . It has an average mass of 134.130 Da and a monoisotopic mass of 134.057907 Da .
Molecular Structure Analysis
The molecular structure of 2-Hydroxy-3-methoxy-2-methylpropanoic acid consists of 5 carbon atoms, 10 hydrogen atoms, and 4 oxygen atoms . The structure can be viewed in 3D for a more detailed understanding .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Hydroxy-3-methoxy-2-methylpropanoic acid include a molecular weight of 134.13 . More detailed properties such as melting point, boiling point, and solubility would require further experimental data.Aplicaciones Científicas De Investigación
Synthesis and Reactivity
Synthesis and Anti-inflammatory Activity : β-Hydroxy-β-arylpropanoic acids, structurally similar to 2-Hydroxy-3-methoxy-2-methylpropanoic acid and NSAIDs like ibuprofen, demonstrate significant anti-inflammatory activity. Molecular docking experiments identified potential COX-2 inhibitors among these compounds (Dilber et al., 2008).
Enantioselective Synthesis : Enantiomers of 3-hydroxy-2-methylpropanoic acid tert-butyl ester, a compound closely related to 2-Hydroxy-3-methoxy-2-methylpropanoic acid, were prepared with high enantioselectivity through a ruthenium-SYNPHOS®-catalyzed asymmetric hydrogenation reaction (Jeulin et al., 2007).
Chemical Analysis and Characterization
Ligand Binding and Chiral Discrimination : Studies on derivatives of 3-hydroxy-2-methylpropanoic acid, involving various oxygen functionalities, have shown significant selectivity in binding to a chiral dirhodium complex. This research aids in understanding the binding site of oxygen-containing groups in polyfunctional compounds, which are common in natural products and asymmetric synthesis (Mattiza et al., 2012).
Oxidation Reactivity : Biomimetic iron(II) α-hydroxy acid complexes, including 2-hydroxy-2-methylpropanoate, were studied for their reactivity towards dioxygen. These studies contribute to understanding the mechanism of dioxygen activation in iron(II) centers (Paria et al., 2014).
Enzymatic and Biological Applications
Amidase Substrate Specificity : Research on the substrate specificity of a heat-stable stereospecific amidase from Klebsiella oxytoca includes the study of compounds like 3,3,3-trifluoro-2-hydroxy-2-methylpropanamide, offering insights into biotransformation routes to related acids and amides (Shaw & Naughton, 2004).
Vanadium(V) Complexes with α-Hydroxycarboxylic Acids : The study of complexes formed between vanadate and α-hydroxylic acid ligands, including 2-hydroxy-2-methylpropanoic acid, provides valuable information on the formation constants and solution state structures of these complexes (Hati et al., 2001).
Catalysis and Industrial Applications
Enzymatic Aldol Addition : The enzymatic aldol addition of propanal to formaldehyde, a step in the biocatalytic synthesis of 3-hydroxyisobutyric acid, was optimized using a kinetic model. This process is crucial for the commercial production of methacrylic acid (Česnik et al., 2019).
PPARpan Agonist Synthesis : An efficient synthesis method for 2-{4-[({4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methyl)thio]phenoxy}-2-methylpropanoic acid, a potent PPARpan agonist, was developed, demonstrating the compound's relevance in medicinal chemistry (Guo et al., 2006).
Propiedades
IUPAC Name |
2-hydroxy-3-methoxy-2-methylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O4/c1-5(8,3-9-2)4(6)7/h8H,3H2,1-2H3,(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHWVEJYUAGZMCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80592377 | |
| Record name | 2-Hydroxy-3-methoxy-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80592377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-3-methoxy-2-methylpropanoic acid | |
CAS RN |
672314-91-9 | |
| Record name | 2-Hydroxy-3-methoxy-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80592377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















